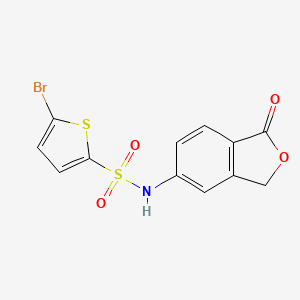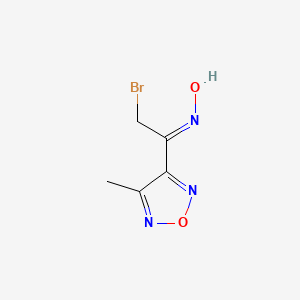![molecular formula C16H10N6O3S B11087792 6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11087792.png)
6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a pyrano[2,3-c]pyrazole core. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a multi-component reaction involving a pyrazole derivative, an aldehyde, and a malononitrile under basic conditions.
Functionalization: Introduction of the amino, nitro, and thienyl groups can be done through subsequent reactions involving nitration, amination, and thiophene substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thienyl groups.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with pyrano[2,3-c]pyrazole cores can act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Pharmacology: Investigation of potential anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Study of interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Environmental Science: Applications in the detection and removal of pollutants.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in pharmacology, the compound might interact with specific enzymes or receptors, altering their activity. In catalysis, it might facilitate the formation or breaking of chemical bonds through a specific pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar cores but different substituents.
Thienyl-Substituted Compounds: Compounds with thiophene rings and various functional groups.
Uniqueness
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties.
Propriétés
Formule moléculaire |
C16H10N6O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
6-amino-4-(5-nitrothiophen-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H10N6O3S/c17-7-8-12(10-4-5-11(26-10)22(23)24)13-14(9-3-1-2-6-19-9)20-21-16(13)25-15(8)18/h1-6,12H,18H2,(H,20,21) |
Clé InChI |
GPPYLWPMYGXZCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11087710.png)
![methyl 4-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11087712.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087718.png)
![1-{(E)-[2-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate](/img/structure/B11087720.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087734.png)

![5-(2-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11087748.png)

![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11087755.png)


![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)
